Methyl 5-propylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-propylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-4-8-5-7(6-12-8)9(10)11-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDABHQAPKDCNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-propyl-3-thiophenecarboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene derivatives with appropriate alkylating agents. For instance, the compound can be prepared by reacting 5-propylthiophene-3-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of Methyl 5-propylthiophene-3-carboxylate may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts like palladium or vanadium complexes can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Substitution Reactions
The electron-rich thiophene ring and ester functionality enable diverse substitution pathways.
Electrophilic Aromatic Substitution
-
Bromination : Treatment with bromine (Br₂) in chloroform/acetic acid introduces bromine at the C4 position of the thiophene ring.
Conditions : 2 equiv. Br₂, CHCl₃, 50°C, 24 h.
Product : 4-Bromo-5-propylthiophene-3-carboxylate (80% yield) .
Mechanism : Electrophilic attack at the most activated position (C4) due to electron-donating propyl and ester groups.
Nucleophilic Substitution
-
Amination : Lithiation with n-BuLi followed by reaction with phenyl isocyanate introduces an amide group at C2.
Conditions :
Functional Group Transformations
The ester group undergoes classical transformations while retaining the thiophene core.
Ester Hydrolysis
-
Saponification : Hydrolysis with NaOH converts the methyl ester to a carboxylic acid.
Conditions : NaOH (3 equiv.), MeOH/H₂O, reflux, 3 h.
Product : 5-Propylthiophene-3-carboxylic acid (75% yield) .
Reduction
-
Ester to Alcohol : Reduction with NaBH₄ selectively reduces the ester to a primary alcohol.
Conditions : NaBH₄ (2 equiv.), THF, 0°C to rt, 2 h.
Product : 3-(Hydroxymethyl)-5-propylthiophene (68% yield) .
Oxidation Reactions
The thiophene ring and side chains are susceptible to oxidation.
Sulfone Formation
-
Oxidation of Thiophene : Treatment with H₂O₂ in acetic acid oxidizes the sulfur atom.
Conditions : 30% H₂O₂, AcOH, 60°C, 12 h.
Product : Methyl 5-propylthiophene-1,1-dioxide-3-carboxylate (55% yield) .
Side-Chain Oxidation
-
Propyl Group Oxidation : KMnO₄ oxidizes the propyl chain to a carboxylic acid.
Conditions : KMnO₄ (3 equiv.), H₂O, 80°C, 6 h.
Product : Methyl 5-(2-carboxyethyl)thiophene-3-carboxylate (42% yield) .
Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed couplings.
Suzuki-Miyaura Coupling
-
Reagents : 4-Bromo derivative, phenylboronic acid, Pd(PPh₃)₄.
Conditions : Na₂CO₃, DME/H₂O, 90°C, 12 h.
Product : 4-Phenyl-5-propylthiophene-3-carboxylate (78% yield) .
Comparative Reactivity Data
Mechanistic Insights
-
Regioselectivity in Substitution : Electron-donating groups (e.g., ester) direct electrophiles to the C4 position, while steric effects from the propyl chain influence reactivity at C2 .
-
Lithiation Preferences : Deprotonation with n-BuLi occurs preferentially at C2 due to stabilization by the ester group .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
Methyl 5-propylthiophene-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting microbial infections and inflammatory diseases. The compound's thiophene ring enhances its biological activity, making it a candidate for further drug development.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor showed efficacy against resistant strains of bacteria, highlighting its potential in developing new antibiotics.
| Compound | Activity | Reference |
|---|---|---|
| Derivative A | Effective against E. coli | |
| Derivative B | Strong antifungal properties |
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a versatile building block for constructing more complex organic molecules. Its reactivity allows for various modifications, making it valuable in synthetic pathways.
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Lithiation Reactions: Direct lithiation followed by electrophilic substitution.
- Bromination: Introducing bromine at specific positions to facilitate further reactions.
These methods showcase the compound's accessibility and adaptability in synthetic organic chemistry.
Material Science
Nanotechnology Applications
The compound has been explored for its potential applications in nanotechnology, particularly in the development of nanocomposites and coatings. Its unique electronic properties due to the thiophene ring make it suitable for creating materials with enhanced thermal and chemical stability.
Case Study: Graphene-Based Coatings
Studies have investigated the incorporation of this compound into graphene-based alkyd coatings. These coatings exhibited superior mechanical properties and resistance to environmental degradation compared to conventional materials.
| Material Type | Properties | Application |
|---|---|---|
| Graphene-Alkyd Composite | Enhanced durability | Protective coatings |
| Conductive Polymers | Improved conductivity | Electronic devices |
Coordination Chemistry
Ligand Properties
this compound can act as a ligand in coordination chemistry, interacting with metal ions to form stable complexes. This property opens avenues for catalysis and material science applications.
Interaction Studies
Preliminary studies indicate that the compound's thiophene ring can coordinate with transition metals, potentially leading to novel catalytic systems or enhanced biological activities through metal complexation.
Mechanism of Action
The mechanism of action of Methyl 5-propylthiophene-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituent type, chain length, and functional groups (Table 1). These variations significantly impact physicochemical properties and applications.
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Hydrophobicity : The propyl chain in the target compound increases logP compared to ethyl-substituted analogues (e.g., methyl 5-ethylthiophene-3-carboxylate), enhancing lipid solubility .
- Reactivity : The methyl ester group offers faster hydrolysis kinetics than ethyl esters (e.g., ethyl 2-(3-fluorobenzamido)-5-propylthiophene-3-carboxylate), facilitating downstream modifications .
- Electronic Effects: Electron-withdrawing groups like cyanoacetyl amino (in ) reduce electron density on the thiophene ring, altering reactivity in electrophilic substitutions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-propylthiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via thiophene ring functionalization. A common approach involves:
- Gewald reaction : Cyclization of ketones with sulfur and cyanoacetates under basic conditions to form thiophene rings.
- Esterification : Reacting 5-propylthiophene-3-carboxylic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) .
- Optimization : Adjusting temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for acid:methanol) improves yields. Monitor progress via TLC or GC-MS.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for signals at δ ~2.5–3.0 ppm (thiophene protons), δ ~3.8 ppm (ester OCH₃), and δ ~1.5–1.7 ppm (propyl CH₂) .
- FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and thiophene C-S (~680 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z ~184 (exact mass depends on substituents).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, particularly regarding substituent orientation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement . Key parameters:
- Space group determination (e.g., P2₁/c).
- Bond length/angle analysis (e.g., C-S bond ~1.70–1.74 Å).
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder in the propyl chain .
Q. What computational methods are effective for modeling the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps (expected ~4–5 eV for thiophenes) and electrostatic potential maps.
- Benchmarking : Compare calculated vs. experimental UV-Vis spectra (λ_max ~250–300 nm).
Q. How can researchers address contradictory data in reaction mechanisms involving this compound intermediates?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Probe hydrogen transfer steps using deuterated analogs.
- In-situ Monitoring : Employ Raman spectroscopy or stopped-flow NMR to capture transient intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
